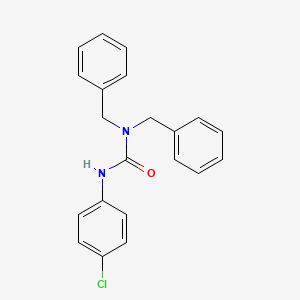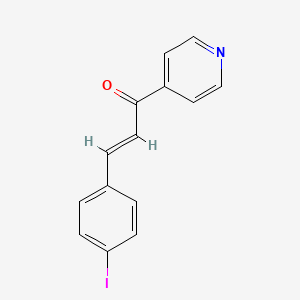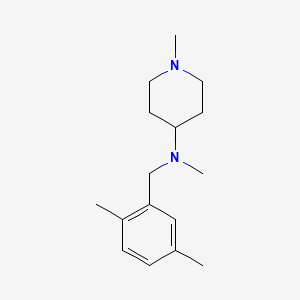![molecular formula C10H8F3N3O B3835650 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide CAS No. 83003-97-8](/img/structure/B3835650.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
説明
“N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide” is a compound that contains a benzimidazole scaffold, which is considerably prevalent in medicinal chemistry . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate . Another synthesis method involves the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .Molecular Structure Analysis
The molecular structure of “N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide” is characterized by a benzimidazole ring fused with a trifluoromethyl group . The trifluoromethyl group is known to exhibit a significant range of chemical shift as a function of solvent polarity, which is useful in 19F NMR studies of proteins .科学的研究の応用
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained prominence due to their impact on pharmacological properties. Notably, TFM-containing compounds have been explored for their potential therapeutic effects. Researchers have synthesized and investigated TFM-incorporated drugs approved by the US Food and Drug Administration (FDA) over the past two decades . These drugs exhibit diverse pharmacological activities and are used to treat various diseases and disorders.
Antimalarial Agents
A docking study identified trifluoromethyl-substituted derivatives as promising lead compounds for new antimalarial drug development. These derivatives were based on sulfonamides, and their potential lies in inhibiting dihydropteroate synthase (DHPS), a crucial enzyme involved in folate biosynthesis in Plasmodium parasites .
Organic Synthesis
The trifluoromethyl group is a versatile building block in organic synthesis. Researchers have employed it to create complex molecules, including 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. A convenient method involves intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates, yielding these triazoles in excellent yields .
将来の方向性
The future directions for research on “N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide” and similar compounds could include further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicine and agriculture .
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may be key functional proteins in bacterial cell division .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets, leading to the inhibition of bacterial cell division . The trifluoromethyl group may enhance the compound’s interaction with its targets, but further studies are needed to confirm this.
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives , it is plausible that this compound may interfere with bacterial cell division and other essential biochemical pathways in bacteria.
Result of Action
Given the antimicrobial activity of benzimidazole derivatives , it is likely that this compound may inhibit bacterial cell division, leading to the death of bacterial cells.
特性
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5(17)14-6-2-3-7-8(4-6)16-9(15-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLUUMMINGDWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232121 | |
| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
CAS RN |
83003-97-8 | |
| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B3835587.png)
![N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide](/img/structure/B3835591.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B3835601.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3835604.png)
![2-[(dicyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835618.png)



![9-ethyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835642.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835645.png)
![3-[2-(4-ethoxyphenyl)vinyl]-6-(2-phenylethyl)-2-cyclohexen-1-one](/img/structure/B3835658.png)
![2-[(dibenzylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835677.png)
